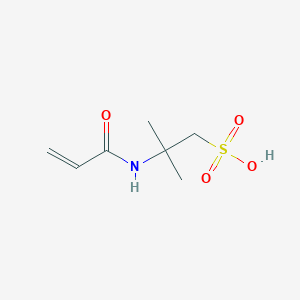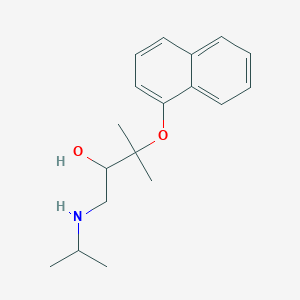
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is a chemical compound that belongs to the category of β-adrenergic receptor antagonists. It is commonly used in scientific research for its ability to block the activity of β-adrenergic receptors. In
科学的研究の応用
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is primarily used in scientific research as a β-adrenergic receptor antagonist. It is commonly used to investigate the role of β-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It has also been used to study the effects of β-adrenergic receptor blockade on various diseases, such as hypertension, heart failure, and asthma.
作用機序
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol works by blocking the activity of β-adrenergic receptors. These receptors are found in various tissues throughout the body, including the heart, lungs, liver, and adipose tissue. When activated by the hormone epinephrine or norepinephrine, β-adrenergic receptors stimulate various physiological processes, such as heart rate, blood pressure, and glucose metabolism. By blocking the activity of these receptors, 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol can reduce the effects of these hormones on the body.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol depend on the specific tissue and receptor subtype being targeted. In general, β-adrenergic receptor blockade can reduce heart rate, blood pressure, and myocardial oxygen demand. It can also decrease lipolysis in adipose tissue, reduce insulin secretion in the pancreas, and decrease glycogenolysis in the liver. These effects can be beneficial in certain diseases, such as hypertension and heart failure.
実験室実験の利点と制限
One of the main advantages of using 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol in lab experiments is its specificity for β-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other β-adrenergic receptor antagonists. This can make it difficult to achieve complete blockade of the receptors in certain tissues.
将来の方向性
There are several future directions for research involving 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol. One area of interest is the role of β-adrenergic receptors in cancer progression. Recent studies have suggested that β-adrenergic receptor signaling may promote tumor growth and metastasis, and blocking these receptors may have therapeutic potential. Another area of interest is the development of more potent and selective β-adrenergic receptor antagonists for use in research and clinical settings.
合成法
The synthesis of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol involves the reaction of 1-naphthol with isopropylamine and 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is typically around 50%.
特性
CAS番号 |
19343-20-5 |
|---|---|
製品名 |
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol |
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
3-methyl-3-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C18H25NO2/c1-13(2)19-12-17(20)18(3,4)21-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,17,19-20H,12H2,1-4H3 |
InChIキー |
AHNWOZVUKIGWSH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
正規SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
同義語 |
1-(Isopropylamino)-3-methyl-3-(1-naphtyloxy)-2-butanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
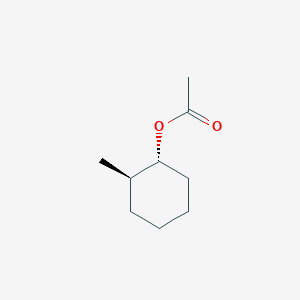
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
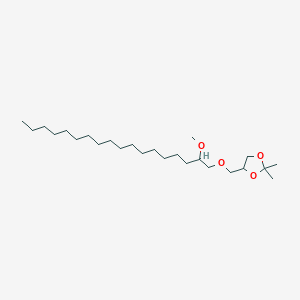
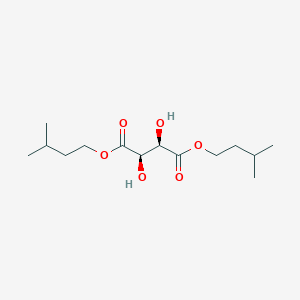
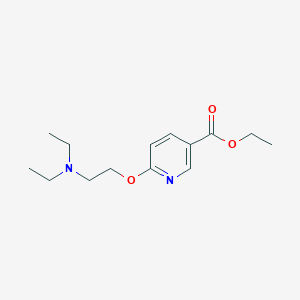
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
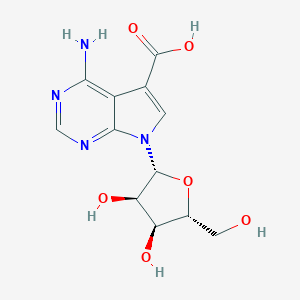
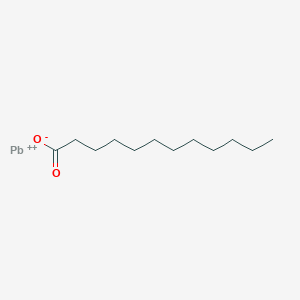
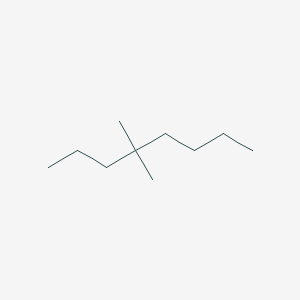
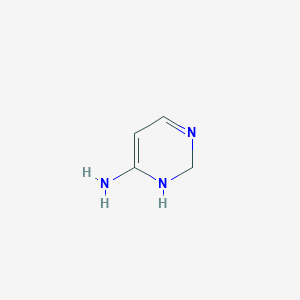
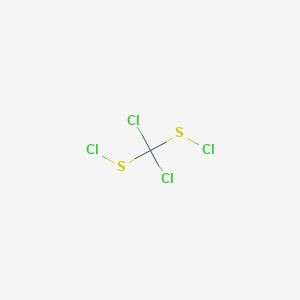
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
